molecular formula C21H25NO5 B299351 2-(4-methoxyphenyl)-5-methyl-N-(2-phenoxyethyl)-1,3-dioxane-5-carboxamide

2-(4-methoxyphenyl)-5-methyl-N-(2-phenoxyethyl)-1,3-dioxane-5-carboxamide

Cat. No. B299351
M. Wt: 371.4 g/mol
InChI Key: LIMCOSISZSWDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-5-methyl-N-(2-phenoxyethyl)-1,3-dioxane-5-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as MPPEDC and is a member of the dioxane family of compounds.

Mechanism of Action

The mechanism of action of MPPEDC is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer growth, inflammation, and neurological disorders.
Biochemical and Physiological Effects
MPPEDC has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer growth and reduce inflammation in animal models. It has also been found to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

MPPEDC has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It has also been extensively studied for its potential use in scientific research. However, there are also limitations to its use. MPPEDC is not a widely available compound, and it may be difficult to obtain for some researchers.

Future Directions

There are a number of future directions for the study of MPPEDC. One area of research is the development of new synthesis methods for MPPEDC that are more efficient and cost-effective. Another area of research is the study of the mechanism of action of MPPEDC in more detail. This could lead to the development of new drugs that target the same enzymes and signaling pathways as MPPEDC. Finally, there is a need for more studies to determine the safety and efficacy of MPPEDC in humans.

Synthesis Methods

The synthesis of MPPEDC involves the reaction of 4-methoxybenzaldehyde and 2-phenoxyethylamine to form an imine intermediate. This intermediate is then reacted with 5-methyl-1,3-dioxane-5-carboxylic acid to form MPPEDC. The synthesis of MPPEDC has been optimized to produce high yields and purity.

Scientific Research Applications

MPPEDC has been studied extensively for its potential use in scientific research. It has been found to have a wide range of applications, including in the study of cancer, inflammation, and neurological disorders. MPPEDC has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to have neuroprotective effects in animal models of neurological disorders.

properties

Product Name

2-(4-methoxyphenyl)-5-methyl-N-(2-phenoxyethyl)-1,3-dioxane-5-carboxamide

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-methyl-N-(2-phenoxyethyl)-1,3-dioxane-5-carboxamide

InChI

InChI=1S/C21H25NO5/c1-21(20(23)22-12-13-25-18-6-4-3-5-7-18)14-26-19(27-15-21)16-8-10-17(24-2)11-9-16/h3-11,19H,12-15H2,1-2H3,(H,22,23)

InChI Key

LIMCOSISZSWDNE-UHFFFAOYSA-N

SMILES

CC1(COC(OC1)C2=CC=C(C=C2)OC)C(=O)NCCOC3=CC=CC=C3

Canonical SMILES

CC1(COC(OC1)C2=CC=C(C=C2)OC)C(=O)NCCOC3=CC=CC=C3

Origin of Product

United States

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